rac threo-Dihydro Bupropion Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac threo-Dihydro Bupropion Hydrochloride” is a metabolite of Bupropion Hydrochloride . Bupropion is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly utilized in the treatment of depression, smoking cessation, ADHD, and other addictions .

Synthesis Analysis

The synthesis of bupropion hydrochloride has been reported to be developed under greener and safer conditions utilizing flow chemistry . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success .Molecular Structure Analysis

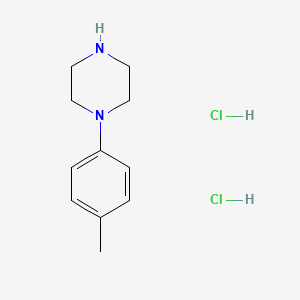

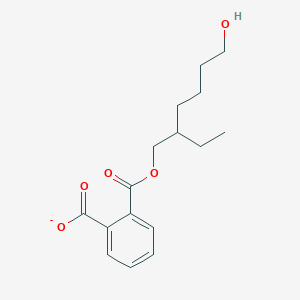

The molecular formula of “rac threo-Dihydro Bupropion Hydrochloride” is C13H20ClNO • HCl . The molecular weight is 241.763646 .Chemical Reactions Analysis

Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac threo-Dihydro Bupropion Hydrochloride” include a molecular weight of 278.22 D and a molecular formula of C13H21Cl2NO . It is stored at -20°C and shipped at +20°C .Aplicaciones Científicas De Investigación

Treatment of Depression

Bupropion is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly utilized in the treatment of depression . It is effective as an anti-depressant on its own, and is often prescribed in conjunction with Selected Serotonin Reuptake Inhibitors in cases where incomplete response to the first-line antidepressant is seen .

Smoking Cessation Aid

Bupropion has been used as a smoking cessation supplement . It was developed and marketed by the Burroughs Wellcome fund in 1985 under trade names, Wellbutrin and Zyban .

Treatment of ADHD and Other Addictions

Bupropion is also used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and other addictions . Bupropion analogues have recently been found to act as indirect dopamine agonists in the treatment of cocaine and methamphetamine addictions .

Weight Management

Bupropion is used for the management of weight . It is a clinically available drug product used for major depressive disorder, smoking cessation, and seasonal affective disorder .

Pharmacokinetics Research

Bupropion Hydrochloride is used in pharmacokinetics research to investigate whether different release kinetics from bupropion hydrochloride immediate release (IR), sustained release (SR), and extended release (ER) formulations alter its metabolism .

Environmental Research

Stable isotope-labeled compounds like rac threo-Dihydro Bupropion-[d9] Hydrochloride are used in environmental research as pollutant standards for the detection of air, water, soil, sediment, and food .

Green Chemistry

Efforts are being made to develop a greener, safer, and more sustainable process for the preparation of bupropion hydrochloride employing flow chemistry . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success .

Mecanismo De Acción

Target of Action

Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

Rac Threo-Dihydro Bupropion Hydrochloride exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .

Biochemical Pathways

The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Rac Threo-Dihydro Bupropion Hydrochloride are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .

Result of Action

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .

Action Environment

The action, efficacy, and stability of Rac Threo-Dihydro Bupropion Hydrochloride can be influenced by various environmental factors.

Safety and Hazards

Direcciones Futuras

Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac threo-Dihydro Bupropion Hydrochloride involves the reduction of the carbonyl group in Bupropion Hydrochloride to form the dihydro derivative. The racemic mixture of threo and erythro isomers is then separated using chiral chromatography to obtain rac threo-Dihydro Bupropion Hydrochloride.", "Starting Materials": [ "Bupropion Hydrochloride", "Sodium borohydride", "Methanol", "Chiral stationary phase" ], "Reaction": [ "Bupropion Hydrochloride is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with water and the resulting mixture is extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude dihydro derivative.", "The crude product is then purified using chiral chromatography on a chiral stationary phase to obtain rac threo-Dihydro Bupropion Hydrochloride." ] } | |

Número CAS |

1396889-62-5 |

Fórmula molecular |

C₁₃H₂₁Cl₂NO |

Peso molecular |

278.22 |

Sinónimos |

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

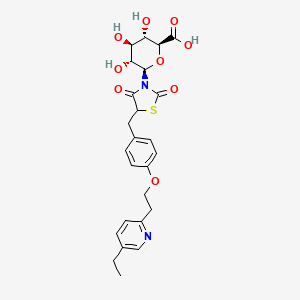

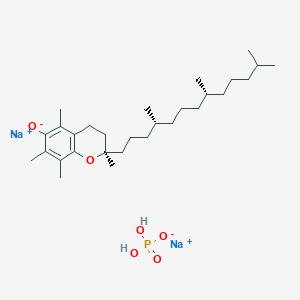

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

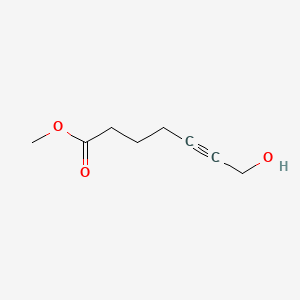

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)